4-Ethoxy-2-iodo-1-methylbenzene
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Overview
Description
4-Ethoxy-2-iodo-1-methylbenzene is an aromatic compound characterized by the presence of an ethoxy group, an iodine atom, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-iodo-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-ethoxy-1-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Major Products:
Substitution: Formation of 4-ethoxy-2-substituted-1-methylbenzene derivatives.
Oxidation: Formation of 4-ethoxy-2-iodo-1-methylbenzaldehyde or 4-ethoxy-2-iodo-1-methylbenzoic acid.
Reduction: Formation of 4-ethoxy-1-methylbenzene.
Scientific Research Applications
4-Ethoxy-2-iodo-1-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the preparation of functionalized materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 4-ethoxy-2-iodo-1-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the ethoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Ethoxy-1-methylbenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-1-methylbenzene: Lacks the ethoxy group, affecting its solubility and reactivity.
4-Methoxy-2-iodo-1-methylbenzene: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties and reactivity.
Uniqueness: 4-Ethoxy-2-iodo-1-methylbenzene is unique due to the combination of the ethoxy group, iodine atom, and methyl group on the benzene ring, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
4-ethoxy-2-iodo-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOESXPLWWTZGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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